molecular formula C6H4BrClN2S B12950534 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole

2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole

Cat. No.: B12950534
M. Wt: 251.53 g/mol
InChI Key: RVHXZPYJXSRWRC-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[2,1-b]thiazole scaffold. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2-bromoacetyl chloride under basic conditions to form the imidazo[2,1-b]thiazole ring system. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly transformed into the final product through sequential reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[2,1-b]thiazole ring .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole: The parent compound without the bromine and chlorine substituents.

    2-Bromoimidazo[2,1-b]thiazole: Lacks the chloromethyl group.

    6-Chloromethylimidazo[2,1-b]thiazole: Lacks the bromine substituent.

Uniqueness

2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C6H4BrClN2S

Molecular Weight

251.53 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H4BrClN2S/c7-5-3-10-2-4(1-8)9-6(10)11-5/h2-3H,1H2

InChI Key

RVHXZPYJXSRWRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CCl

Origin of Product

United States

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